

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminodibenzofuran

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Compound of Interest

Compound Name: 3-Aminodibenzofuran

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Introduction

3-Aminodibenzofuran is a heterocyclic aromatic amine with a rigid tricyclic core structure. This scaffold is of significant interest to the pharmaceutical and materials science industries due to its presence in various biologically active molecules and its potential as a building block for novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation development. This technical guide provides an in-depth overview of the core physicochemical properties of **3-aminodibenzofuran**, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and synthetic workflows.

Core Physicochemical Properties

The key physicochemical properties of **3-aminodibenzofuran** are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ NO	[1][2]
Molecular Weight	183.21 g/mol	[2]
Appearance	Light yellow to off-white crystalline powder or small crystals	[3]
Melting Point	106.0 °C	[3]
Boiling Point	387.5 °C	[3]
Solubility	Sparingly soluble in water; Soluble in ethanol, acetone, and chloroform.	[3]
logP (Predicted)	3.4	[4]
pKa	Not experimentally determined. Expected to be a weak base typical of aromatic amines.	

Detailed Discussion of Physicochemical Properties

Molecular Structure and Weight: **3-Aminodibenzofuran** consists of a central furan ring fused to two benzene rings, with an amino group substituted at the 3-position. Its molecular formula is C₁₂H₉NO, and its molecular weight is 183.21 g/mol .[1][2] The rigid, planar structure of the dibenzofuran core influences its stacking interactions and binding to biological targets.

Appearance: At room temperature, **3-aminodibenzofuran** is a solid, typically appearing as a light yellow to off-white crystalline powder or small crystals.[3]

Melting and Boiling Points: The melting point of **3-aminodibenzofuran** is reported to be 106.0 °C, and its boiling point is 387.5 °C.[3] These relatively high values are indicative of the significant intermolecular forces, including hydrogen bonding from the amine group and van der Waals forces between the aromatic rings, in the crystalline solid and liquid states.

Solubility: The solubility of a compound is a critical factor in its biological absorption and formulation. **3-Aminodibenzofuran** is sparingly soluble in water due to its predominantly nonpolar aromatic structure.[3] However, it exhibits better solubility in organic solvents such as ethanol, acetone, and chloroform.[3] The presence of the amino group allows for hydrogen bonding with protic solvents and can be protonated in acidic conditions, which may increase its aqueous solubility.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP3 value for **3-aminodibenzofuran** is 3.4, indicating that it is a lipophilic molecule.[4] This suggests a preference for lipid environments, such as cell membranes, over aqueous media.

Acidity/Basicity (pKa): An experimental pKa value for **3-aminodibenzofuran** is not readily available in the scientific literature. As an aromatic amine, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring system, which reduces its basicity compared to aliphatic amines. Therefore, **3-aminodibenzofuran** is expected to be a weak base. The pKa of its conjugate acid (ArNH_3^+) would likely fall in the range typical for anilines (around 4-5).

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **3-aminodibenzofuran** are provided below. These are general protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **3-aminodibenzofuran** transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of dry, crystalline **3-aminodibenzofuran** is finely powdered.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample and tapped gently to pack the solid into the sealed end. The sample height should be

2-3 mm.

- **Measurement:** The loaded capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Objective: To qualitatively assess the solubility of **3-aminodibenzofuran** in various solvents.

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of **3-aminodibenzofuran** (e.g., 1-5 mg) is placed into a series of test tubes.
- **Solvent Addition:** A known volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, chloroform, 5% HCl, 5% NaOH) is added to each test tube.
- **Mixing:** The test tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes) at a controlled temperature.
- **Observation:** The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of **3-aminodibenzofuran**.

Methodology:

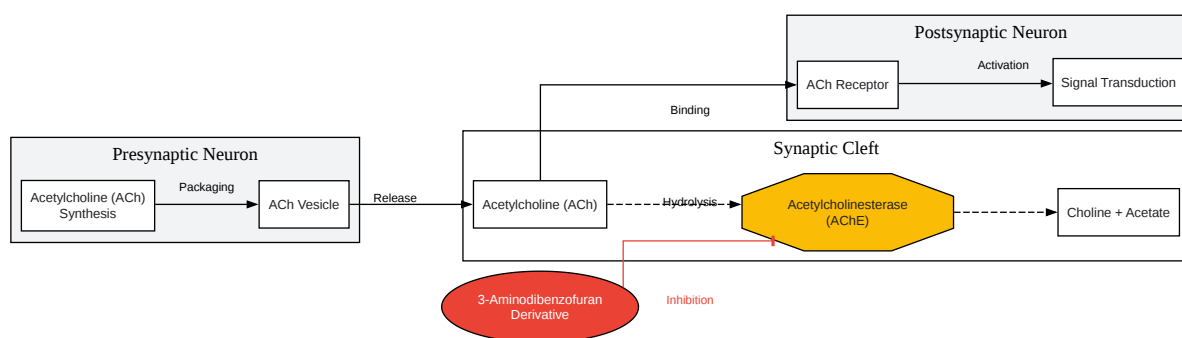
- **Solution Preparation:** A precise concentration of **3-aminodibenzofuran** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
- **Data Analysis:** A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Derivatives of **3-aminodibenzofuran** are being investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

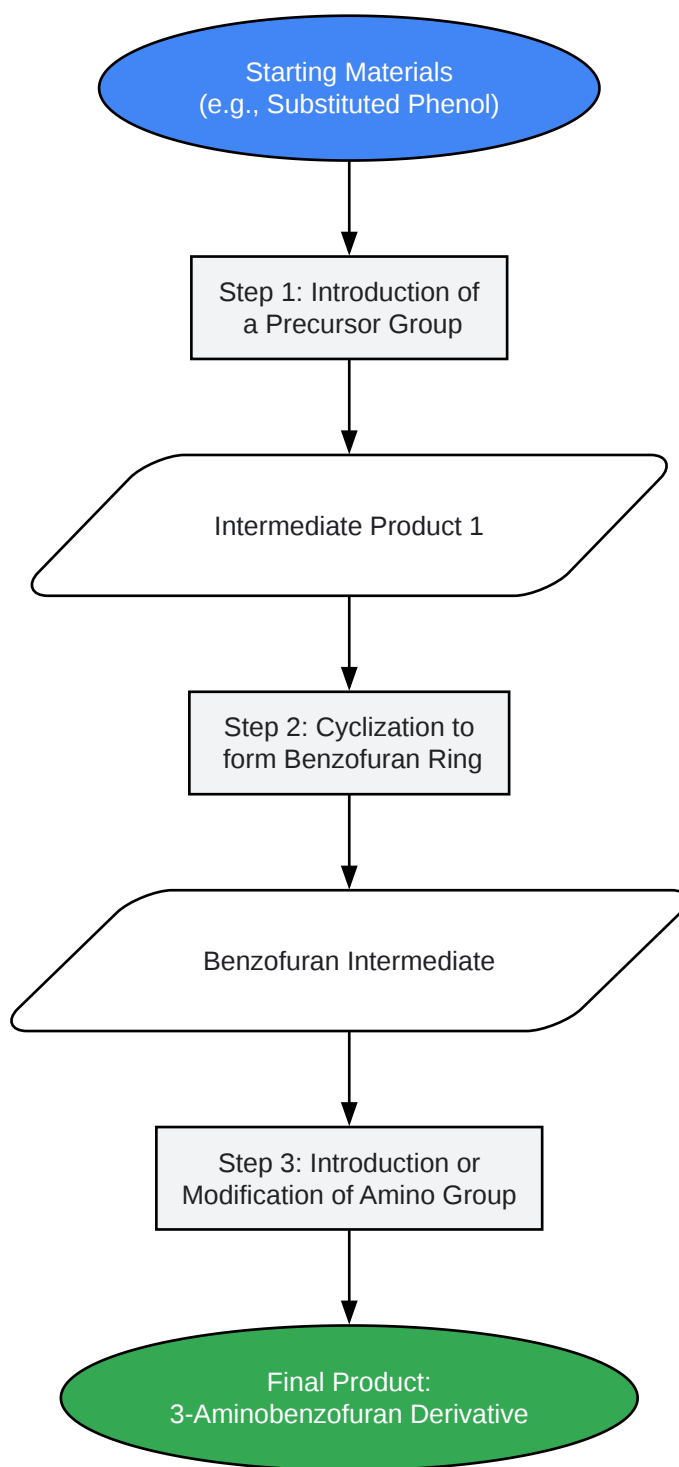


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Caption: Inhibition of acetylcholinesterase by a **3-aminodibenzofuran** derivative.

Experimental Workflow: General Synthesis of 3-Aminobenzofuran Derivatives

The synthesis of 3-aminobenzofuran derivatives, which share a similar core structure with **3-aminodibenzofuran**, often involves a multi-step process. The following diagram illustrates a generalized workflow.



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Caption: A generalized workflow for the synthesis of 3-aminobenzofuran derivatives.

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References

- 1. 3-Dibenzofuranamine [webbook.nist.gov]
- 2. 3-Dibenzofuranamine | C₁₂H₉NO | CID 20061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. PubChemLite - 3-aminodibenzofuran (C₁₂H₉NO) [pubchemlite.lcsb.uni.lu]
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